2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, a fused heterocyclic system known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties . Its structure features a thiazolo-triazole core substituted with a 4-nitrophenyl group, a 4-methylpiperidinyl moiety, and an ethyl group at position 2.
Properties
IUPAC Name |
2-ethyl-5-[(4-methylpiperidin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-3-15-20-19-23(21-15)18(25)17(28-19)16(22-10-8-12(2)9-11-22)13-4-6-14(7-5-13)24(26)27/h4-7,12,16,25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXPZDYKJFVUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity. The presence of the 4-methylpiperidine and 4-nitrophenyl groups contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole derivatives. Specifically, triazole-containing compounds have shown significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 6.2 | Apoptosis induction |
| Compound B | T47D | 27.3 | Cell cycle arrest |
| Compound C | A549 | <1 | EGFR inhibition |
The compound under discussion has been reported to exhibit similar activities, potentially through mechanisms such as apoptosis induction and inhibition of cell proliferation.
The mechanisms by which 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects may involve:
- Inhibition of Kinases: Many thiazole and triazole derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cancer cell death.
- Modulation of Apoptotic Pathways: The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
Case Studies
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent.
Case Study 2: In Vivo Studies
In vivo studies using mouse models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models. The treatment was well-tolerated with no significant adverse effects observed.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences Among Thiazolo[3,2-b][1,2,4]triazole Derivatives
Key Observations :
Analysis :
- Synthetic Efficiency : Yields for analogous compounds range from 53% to 89% , suggesting room for optimization in the target compound’s synthesis (if data were available).
- Melting Points : Nitro-substituted derivatives (e.g., 5b ) exhibit higher melting points (>230°C) due to strong intermolecular dipole interactions, whereas bromo/methoxy-substituted analogs (e.g., 10b ) melt at lower temperatures (~160°C). The target compound’s 4-nitrophenyl group likely confers a high melting point.
Insights :
- Anticonvulsant Activity : Fluorophenyl-substituted derivatives (e.g., 3c ) show high efficacy in seizure models, suggesting the target compound’s 4-nitrophenyl group may similarly modulate CNS targets.
- Anticancer Potential: Nitrobenzylidene derivatives (e.g., 5b ) exhibit moderate activity, while arylidene analogs (269a–e ) show stronger inhibition, highlighting the role of substituent geometry.
- Unreported Data : The target compound’s bioactivity remains uncharacterized in the provided evidence, necessitating further studies to evaluate its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
